Trimellitic anhydride chloride

Polyamide-imide synthesis Polyamic acid Gelation prevention

Researchers synthesizing polyamide-imide (PAI) polymers often encounter gelation when using trimellitic anhydride (TMA) with aromatic diamines, yielding unusable crosslinked products. TMAC's unique dual acyl chloride/anhydride functionality enables selective, linear polyamic acid formation essential for film casting and further processing. • Enables linear polyamide amic acid synthesis vs. gel-forming TMA alternatives • Blending 0.04 wt% TMAC with TMC doubles pure water permeability (13.2 L·m⁻²·h⁻¹·bar⁻¹) while retaining >92% divalent salt rejection • Derived diamines (e.g., BATCA) provide 20-40 °C tunable Tg/IDT increase for aerospace and high-temp insulation

Molecular Formula C9H3ClO4
Molecular Weight 210.57 g/mol
CAS No. 1204-28-0
Cat. No. B047797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimellitic anhydride chloride
CAS1204-28-0
Synonyms1,3-Dihydro-1,3-dioxo-5-Isobenzofurancarbonyl Chloride; _x000B_4-(Chloroformyl)-phthalic Anhydride;  1,3-Benzofurandione-5-carbonyl Chloride;  1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carbonyl Chloride;  4-(Chlorocarbonyl)phthalic Anhydride;  4-(Chloroformyl)phtha
Molecular FormulaC9H3ClO4
Molecular Weight210.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O
InChIInChI=1S/C9H3ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H
InChIKeyNJMOHBDCGXJLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimellitic Anhydride Chloride (CAS 1204-28-0) Procurement Guide: Sourcing and Baseline Characterization


Trimellitic anhydride chloride (TMAC, CAS 1204-28-0), also known as 4-chloroformylphthalic anhydride, is a heterobifunctional aromatic monomer possessing both a reactive acyl chloride moiety and a cyclic anhydride group [1]. This white crystalline solid (m.p. 66–68 °C; b.p. 391.4 °C at 760 mmHg) is primarily employed as a key intermediate in the synthesis of high-performance polyamide-imide (PAI) polymers and advanced separation membranes . TMAC exhibits moisture sensitivity and decomposes upon water contact, releasing hydrogen chloride gas, necessitating strict anhydrous handling protocols during procurement, storage (2–8 °C under inert atmosphere), and experimental application .

Why Trimellitic Anhydride Chloride Cannot Be Replaced by Generic In-Class Analogs in High-Performance Polymer Synthesis


Generic substitution of trimellitic anhydride chloride with its parent compound, trimellitic anhydride (TMA), or other acyl chlorides in polyamide-imide (PAI) and nanofiltration membrane synthesis is not scientifically equivalent. The dual functionality of TMAC (acyl chloride + cyclic anhydride) is structurally unique . Direct comparative evidence demonstrates that using TMA (the anhydride alone) for room-temperature reactions with aromatic diamines results in a 'useless gel' rather than the desired linear polyamic acid polymer, whereas TMAC successfully yields the target linear polyamide amic acid intermediate [1][2]. Furthermore, in nanofiltration membrane fabrication, TMAC's distinct reactivity profile relative to trimesoyl chloride (TMC) enables tunable control over the polyamide active layer architecture—a capability not achievable with TMC alone [3].

Trimellitic Anhydride Chloride vs. Closest Analogs: A Quantitative Evidence Guide for Differentiated Scientific Selection


Trimellitic Anhydride Chloride vs. Trimellitic Anhydride: Gelation Avoidance in Polyamide-Imide Synthesis

A direct head-to-head comparison in patent literature explicitly documents a critical failure mode when using trimellitic anhydride (TMA) as a substitute for trimellitic anhydride chloride (TMAC). The room-temperature reaction of TMA with aromatic diamines (e.g., methylene dianiline) produces essentially only a dimer and fails to form a usable linear polymer [1]. In stark contrast, the acid chloride derivative (TMAC) successfully reacts with diamines to form the desired linear polyamide amic acid intermediate [2]. Furthermore, when attempting to extend the TMA-diamine product with a dianhydride at room temperature, the reaction results in a 'useless gel' [3]. This gelation renders the material unsuitable for subsequent film formation or coating applications, whereas the TMAC-derived intermediate enables controlled polymer chain extension without gelation [3].

Polyamide-imide synthesis Polyamic acid Gelation prevention Polymerization

Trimellitic Anhydride Chloride vs. Trimesoyl Chloride: 2-Fold Enhancement in Nanofiltration Membrane Permeability

In a cross-study comparison for nanofiltration membrane fabrication via interfacial polymerization, blending trimellitic anhydride chloride (TMAC) with the conventional monomer trimesoyl chloride (TMC) yielded a substantial improvement in membrane performance. The introduction of TMAC as a co-monomer (at 0.04 wt% concentration) increased the pure water permeability (PWP) to 13.2 L·m⁻²·h⁻¹·bar⁻¹, representing a 2-fold (100%) increase compared to the pristine membrane fabricated with TMC alone [1]. This enhancement is attributed to TMAC's distinct reactivity, which yields a looser polyamide separation layer with increased surface roughness, hydrophilicity, and pore size [2]. Despite the increased flux, the membrane maintained high salt rejection for Na₂SO₄ (97.6%) and MgSO₄ (92.7%), while NaCl rejection was 34.0% [3].

Nanofiltration membrane Interfacial polymerization Water permeability Polyamide active layer

Polymer Thermal Property Tuning via Acyl Chloride Selection: Terephthaloyl vs. Isophthaloyl Co-Monomers with TMAC-Derived Diamines

TMAC-derived diamines (BATCA) provide a modular platform for synthesizing poly(amide-imide)s with tunable thermal properties depending on the co-monomer acyl chloride selected. When polymerized with terephthaloyl chloride (TPC) versus isophthaloyl chloride (IPC), the resulting PAIs exhibit systematic thermal differences. The initial decomposition temperature (IDT) and glass transition temperature (Tg) of polymers containing the terephthaloyl unit are higher by 20–40 °C compared to those with the isophthaloyl unit [1]. Across the evaluated series, IDT values range from 250 to 440 °C, and Tg values range from 128 to 320 °C, both dependent on the diamine and diacid chloride structures [2][3].

Poly(amide-imide) Thermal stability Glass transition temperature Decomposition temperature

Best Research and Industrial Application Scenarios for Trimellitic Anhydride Chloride Based on Comparative Evidence


Synthesis of Gel-Free Polyamide-Imide (PAI) Polymers and Coatings

TMAC is the monomer of choice for preparing linear polyamide amic acid precursors that can be subsequently processed into high-performance PAI films, coatings, and engineering plastics. This application is justified by direct comparative evidence demonstrating that substituting TMAC with trimellitic anhydride (TMA) results in dimer formation or a 'useless gel' that cannot be cast into films or used for further polymerization [1][2]. For industrial procurement, selecting TMAC ensures reproducible synthesis of processable polymer intermediates.

Fabrication of High-Flux Nanofiltration Membranes with Tunable Active Layer Architecture

TMAC is uniquely suited for fabricating high-flux nanofiltration membranes when blended with trimesoyl chloride (TMC) during interfacial polymerization. Evidence shows that TMAC incorporation at 0.04 wt% increases pure water permeability 2-fold (to 13.2 L·m⁻²·h⁻¹·bar⁻¹) compared to TMC-only membranes, while maintaining >92% rejection of divalent salts (Na₂SO₄, MgSO₄) [3]. This scenario applies to industrial water treatment, desalination pre-treatment, and chemical separations where throughput and selectivity must be balanced.

Design of Thermally Tailorable Poly(amide-imide) Materials via Co-Monomer Selection

Researchers requiring poly(amide-imide)s with predictable thermal performance windows should utilize TMAC-derived diamines (e.g., BATCA) as a modular synthetic platform. When polymerized with terephthaloyl chloride versus isophthaloyl chloride, the resulting materials exhibit a 20–40 °C increase in both IDT and Tg [4]. This enables systematic thermal property tuning for applications in aerospace composites, high-temperature electrical insulation, and automotive under-hood components, where specific heat deflection or decomposition thresholds are mandated.

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